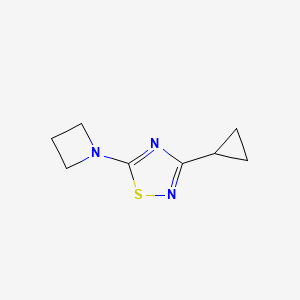
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound that contains an azetidine ring, a cyclopropyl group, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the cyclopropyl and thiadiazole groups.
Industrial Production Methods
Industrial production methods for 5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or other parts of the molecule.
Substitution: The azetidine and thiadiazole rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic nature and stability make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity . The thiadiazole ring may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidinones, are known for their biological activity and are used in various pharmaceutical applications.
Thiadiazole Derivatives: Compounds with the thiadiazole ring, such as 1,2,5-thiadiazoles, are also of interest due to their diverse biological activities and potential as drug candidates.
Uniqueness
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole is unique due to the combination of the azetidine and thiadiazole rings with a cyclopropyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
5-(azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-4-11(5-1)8-9-7(10-12-8)6-2-3-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHSVYKJBAPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














